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Compound of Interest

Deschloronorketamine
Compound Name:
Hydrochloride

cat. No.: B15551615

Analytical Reference Material:
Deschloronorketamine HCI

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides detailed application notes and protocols for the analytical reference
material of Deschloronorketamine hydrochloride (HCI). Deschloronorketamine is the primary
metabolite of deschloroketamine (DCK), an arylcyclohexylamine and dissociative anesthetic.[1]
As a certified reference material (CRM), it is intended for use in research and forensic
applications, including but not limited to, qualitative identification, quantitative analysis, and as
a standard in the development of new analytical methods.

Physicochemical Properties

Deschloronorketamine HCl is a crystalline solid with the following properties:
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Property Value Reference
2-amino-2-phenyl-

Formal Name cyclohexanone, [1]
monohydrochloride

CAS Number 7015-20-5 [1]

Molecular Formula C12H15NO « HCI [1]

Formula Weight 225.7 g/mol [1]

Purity >98% [1]

Formulation A crystalline solid [1]

Solubility

Solvent Solubility Reference

DMF 5 mg/mL [1]

DMSO 10 mg/mL [1]

Ethanol 10 mg/mL [1]

PBS (pH 7.2) 5 mg/mL [1]

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of Deschloronorketamine.

Sample Preparation:

o Standard Solution: Prepare a stock solution of Deschloronorketamine HCI in methanol at a

concentration of 1 mg/mL. Further dilute with methanol to achieve the desired concentration

for calibration curves.

» Biological Samples (Urine/Blood): Perform a liquid-liquid extraction or solid-phase extraction

to isolate the analyte from the biological matrix. The final extract should be reconstituted in a
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solvent compatible with the GC-MS system, such as methanol or ethyl acetate.

Instrumentation and Conditions:

Parameter Value

Agilent Gas Chromatograph with Mass Selective
Instrument )

Detector (or equivalent)

HP-5MS (or equivalent), 30 m x 0.25 mm ID,
Column ) ]

0.25 pm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1L
Injection Mode Splitless

Oven Temperature Program

Initial temperature of 100 °C, hold for 1 min,
ramp at 15 °C/min to 280 °C, hold for 5 min

Transfer Line Temperature 280 °C
lon Source Temperature 230 °C
Quadrupole Temperature 150 °C

lonization Mode

Electron lonization (El) at 70 eV

Mass Scan Range

40-400 amu

Acquisition Mode

Full Scan and/or Selected lon Monitoring (SIM)

Expected Results:

The mass spectrum of the parent compound, deschloroketamine, shows a molecular ion at m/z
203 and major fragment ions at m/z 175, 174, 160, 147, 146, and 132.[2]
Deschloronorketamine, being the N-demethylated metabolite, would be expected to have a

molecular ion at m/z 189 and a fragmentation pattern that reflects the loss of the amine group

and subsequent fragmentations of the cyclohexanone and phenyl rings.
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Experimental Workflow for GC-MS Analysis

Prepare Standard Solution (1 mg/mL in Methanol)
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Caption: Workflow for GC-MS analysis of Deschloronorketamine HCI.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of Deschloronorketamine
in complex matrices.

Sample Preparation:

o Standard Solution: Prepare a stock solution of Deschloronorketamine HCI in methanol or
acetonitrile at 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

» Biological Samples (Plasma/Serum): A simple protein precipitation is often sufficient. To 100
uL of plasma/serum, add 300 pL of ice-cold acetonitrile containing an appropriate internal
standard (e.g., Deschloronorketamine-d4). Vortex and centrifuge. The supernatant can be
directly injected or evaporated and reconstituted in the mobile phase.

Instrumentation and Conditions:
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Parameter Value

Waters Acquity UPLC with a Xevo TQ-S Mass
Instrument .

Spectrometer (or equivalent)

Acquity UPLC BEH C18, 1.7 pm, 2.1 x 100 mm
Column

(or equivalent)

Mobile Phase A

0.1% Formic acid in Water

Mobile Phase B

0.1% Formic acid in Acetonitrile

5% B to 95% B over 5 minutes, hold for 1 min,

Gradient return to initial conditions and equilibrate for 2
min

Flow Rate 0.4 mL/min

Column Temperature 40 °C

Injection Volume 5 pL

lonization Mode

Electrospray lonization (ESI), Positive

Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Acquisition Mode

Multiple Reaction Monitoring (MRM)

MRM Transitions (Predicted):

Since Deschloronorketamine is a metabolite of Deschloroketamine, we can predict its MRM

transitions based on the parent compound. The precursor ion will be the protonated molecule

[M+H]*. Product ions will result from fragmentation of the molecule.
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Analyte Precursor lon (m/z)

Collision Energy

Product lon (m/z)
(eV)

Deschloronorketamine  190.1

To be determined o
- To be optimized
empirically

Deschloronorketamine
-d4 (1S)

1941

To be determined o
o To be optimized
empirically

Note: The optimal product ions and collision energies should be determined by infusing a
standard solution of Deschloronorketamine HCI into the mass spectrometer.

Experimental Workflow for LC-MS/MS Analysis
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Prepare Standard Solution (1 mg/mL in Methanol)
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Protein Precipitation with Acetonitrile
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Caption: Workflow for LC-MS/MS analysis of Deschloronorketamine HCI.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of
Deschloronorketamine HCI.

Sample Preparation:

Dissolve approximately 5-10 mg of Deschloronorketamine HCI in 0.7 mL of a suitable
deuterated solvent, such as Dimethyl Sulfoxide-de (DMSO-ds) or Methanol-ds (CD3OD). Add a
small amount of Tetramethylsilane (TMS) as an internal standard (O ppm).

Instrumentation and Conditions:

Parameter 'H NMR 3C NMR

Spectrometer Bruker Avance 400 MHz (or Bruker Avance 100 MHz (or
equivalent) equivalent)

Solvent DMSO-ds DMSO-ds

Temperature 298 K 298 K

Pulse Program zg30 zgpg30

Number of Scans 16 1024

Relaxation Delay 10s 20s

Spectral Width 16 ppm 240 ppm

Expected Spectral Data:

The *H NMR spectrum is expected to show signals corresponding to the aromatic protons of
the phenyl group, the aliphatic protons of the cyclohexanone ring, and the amine protons. The
13C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Specific chemical shifts will be dependent on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is useful for the identification of functional groups present in the
Deschloronorketamine HCI molecule.

Sample Preparation:

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory
or as a KBr pellet.

Instrumentation and Conditions:

Parameter Value

PerkinElmer Spectrum Two FTIR Spectrometer

Spectrometer ) )
(or equivalent) with ATR accessory
Spectral Range 4000 - 400 cm™?
Resolution 4 cm~1
Number of Scans 16

Expected Absorption Bands:

Functional Group

Expected Wavenumber (cm~*)

N-H stretch (amine salt)

3200 - 2800 (broad)

C-H stretch (aromatic) 3100 - 3000
C-H stretch (aliphatic) 3000 - 2850
C=0 stretch (ketone) ~1715

C=C stretch (aromatic) ~1600, ~1450
N-H bend ~1550

Metabolism of Deschloroketamine to
Deschloronorketamine
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The primary metabolic pathway for deschloroketamine is N-demethylation to form

deschloronorketamine.[3][4] This reaction is catalyzed by cytochrome P450 enzymes in the
liver.

Metabolic Pathway of Deschloroketamine

Deschloroketamine

CYP450 Enzymes
(N-demethylation)

Deschloronorketamine

Further Metabolism
(e.g., Hydroxylation)

Excretion

Click to download full resolution via product page

Caption: N-demethylation of Deschloroketamine to Deschloronorketamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

